molecular formula C26H20N4O2P2 B14610842 3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine CAS No. 58867-33-7

3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine

Katalognummer: B14610842
CAS-Nummer: 58867-33-7
Molekulargewicht: 482.4 g/mol
InChI-Schlüssel: PEMPZDVGHDGJTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine is a compound characterized by the presence of two diphenylphosphoryl groups attached to a tetrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine typically involves the reaction of tetrazine derivatives with diphenylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction . The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated tetrazine derivatives, while substitution reactions can produce a variety of functionalized tetrazines .

Wissenschaftliche Forschungsanwendungen

3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. These interactions can affect the compound’s ability to act as a catalyst or inhibitor in different chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine is unique due to its tetrazine core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and chemical research .

Eigenschaften

CAS-Nummer

58867-33-7

Molekularformel

C26H20N4O2P2

Molekulargewicht

482.4 g/mol

IUPAC-Name

3,6-bis(diphenylphosphoryl)-1,2,4,5-tetrazine

InChI

InChI=1S/C26H20N4O2P2/c31-33(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-27-29-26(30-28-25)34(32,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI-Schlüssel

PEMPZDVGHDGJTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=NN=C(N=N3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.